![molecular formula C13H17NO5S B2575020 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide CAS No. 896020-32-9](/img/structure/B2575020.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a series of G protein-gated inwardly-rectifying potassium (GIRK) channel activators . It was discovered and characterized in a study that identified a new ether-based scaffold and paired this with a novel sulfone-based head group .
Synthesis Analysis
The synthesis of this compound involved the identification of a new ether-based scaffold and a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Scientific Research Applications
Tumor Cellular Proliferation Assessment
One significant application of derivatives of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide is in evaluating tumor cellular proliferation. For instance, the study by Dehdashti et al. (2013) introduces a cellular proliferative marker, 18F-ISO-1, for PET imaging in patients with malignant neoplasms, including lymphoma, breast cancer, and head and neck cancer. The marker demonstrated a significant correlation with the Ki-67 proliferation index, indicating its potential for assessing the proliferative status of solid tumors with minimal absorbed doses to normal organs, ensuring safe administration for clinical trials (Dehdashti et al., 2013).
Synthetic Route Development
Another area of research involves the development of synthetic routes for related compounds. Yoshida et al. (2014) describe an efficient synthesis of YM758 monophosphate, a novel If channel inhibitor, highlighting a practical and scalable synthetic approach that avoids unstable intermediates and improves yield without requiring purification steps for each phase (Yoshida et al., 2014).
Novel N-Protecting Group for Thiazetidine Dioxides
Research on protecting groups for thiazetidine dioxides by Grunder-Klotz and Ehrhardt (1991) identified the 3,4-dimethoxybenzyl group as an effective N-protecting group, which can be smoothly eliminated, showcasing its utility in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Sigma-2 Receptor Probe Development
Xu et al. (2005) developed novel sigma-2 receptor probes, highlighting the use of structurally related benzamide analogues for in vitro binding evaluation to sigma-2 receptors. This research provides insights into the pharmacologic profile of these receptors, contributing to the understanding of their role in various physiological processes (Xu et al., 2005).
Mechanism of Action
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-18-11-5-3-4-10(12(11)19-2)13(15)14-9-6-7-20(16,17)8-9/h3-5,9H,6-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPLQURMIHXPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dimethoxybenzamide |
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